molecular formula C17H19FN2O2 B2877661 N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-39-1

N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2877661
CAS No.: 478259-39-1
M. Wt: 302.349
InChI Key: WWUKYBWKMFGATD-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule featuring a pyrrole-2-carboxamide backbone substituted with a 4-fluorobenzyl group at the nitrogen and a 3-methylbutanoyl group at the 4-position of the pyrrole ring. Its molecular formula is C₁₈H₂₀FN₂O₂ (molar mass: 321.36 g/mol). The compound’s design integrates fluorinated aromatic and branched aliphatic moieties, which are common in medicinal chemistry to enhance lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-11(2)7-16(21)13-8-15(19-10-13)17(22)20-9-12-3-5-14(18)6-4-12/h3-6,8,10-11,19H,7,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUKYBWKMFGATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330662
Record name N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478259-39-1
Record name N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide involves several steps:

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions:

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is a chemical compound with potential applications in medicinal chemistry and materials science. It has the molecular formula C17H19FN2O2 and a CAS Number of 478259-39-1 . The compound features a pyrrole ring substituted with a carboxamide group and includes a fluorophenyl group and a branched acyl chain (3-methylbutanoyl).

Potential Applications

  • Medicinal Chemistry this compound may serve as a lead compound for drug development. Preliminary studies suggest it may interact with specific biological targets, including receptors involved in various signaling pathways. The presence of the fluorine atom may enhance lipophilicity and receptor binding affinity, which is crucial for its pharmacological effectiveness. It can be modified to enhance biological activity or explore structure-activity relationships.
  • Materials Science The unique structure of this compound may lend itself to applications in materials science or as a biochemical probe.

The specific combination of substituents in this compound may enhance its activity compared to similar compounds. The table below compares this compound with similar compounds, highlighting their structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
4-(3-Methylbutanoyl)-1H-pyrrole-2-carboxamideLacks fluorine substituentPotentially lower receptor affinity
N-(4-Fluorophenyl)acetamideSimplified structure; no pyrroleDifferent pharmacological profile
1H-Pyrrole-2-carboxylic acid derivativesVarying substituents on pyrroleDiverse biological activities

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

4-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-1H-pyrrole-2-carboxamide (Compound 220)

  • Core Structure : Pyrrole-2-carboxamide with a 2,4-dimethoxyphenyl substituent at the 4-position.
  • Key Substituents :
    • A pyridine-linked imidazole ring with a 4-fluorophenyl group.
    • Methylthio (-SMe) group on the imidazole.
  • Molecular Weight : 529.59 g/mol (C₂₈H₂₄FN₅O₃S).
  • Comparison: The target compound lacks the imidazole-pyridine moiety but shares the 4-fluorophenyl group. The 3-methylbutanoyl group in the target compound may confer improved metabolic stability compared to the methylthio group in Compound 220.

4-(4-Methoxybenzoyl)-N-[(pyridin-3-yl)methyl]-1H-pyrrole-2-carboxamide

  • Core Structure : Pyrrole-2-carboxamide with a 4-methoxybenzoyl substituent.
  • Key Substituents :
    • Pyridin-3-ylmethyl group at the nitrogen.
    • Methoxybenzoyl group at the 4-position.
  • Molecular Weight : 335.36 g/mol (C₁₉H₁₇N₃O₃).
  • Comparison: The target compound replaces the methoxybenzoyl group with 3-methylbutanoyl, reducing aromaticity but increasing aliphatic flexibility. The 4-fluorophenylmethyl group may enhance blood-brain barrier penetration relative to the pyridinylmethyl group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 220 4-(4-Methoxybenzoyl)-N-[(pyridin-3-yl)methyl]-1H-pyrrole-2-carboxamide
Molecular Weight 321.36 g/mol 529.59 g/mol 335.36 g/mol
LogP (Predicted) ~3.2 (high lipophilicity) ~4.1 ~2.8
Hydrogen Bond Donors 2 (NH of pyrrole, amide) 3 2
Solubility Low (alkyl chain dominance) Moderate (polar imidazole) Moderate (pyridine enhances solubility)

Biological Activity

N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide, identified by its CAS number 478259-39-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN2O2. The compound features a pyrrole ring substituted with a carboxamide group, a fluorophenyl moiety, and a branched acyl chain (3-methylbutanoyl). These structural elements are crucial for its biological activity, influencing its lipophilicity and receptor binding affinity.

PropertyValue
Molecular Weight302.35 g/mol
CAS Number478259-39-1
Chemical FormulaC17H19FN2O2
Physical StateSolid

Preliminary studies indicate that this compound may interact with specific biological targets, including receptors involved in various signaling pathways. The presence of the fluorine atom is believed to enhance the compound's lipophilicity, which is vital for effective receptor binding and subsequent pharmacological action.

Therapeutic Applications

Research has suggested that this compound could serve as a lead candidate in drug development, particularly in treating conditions such as tuberculosis. In a study focused on pyrrole-2-carboxamides, compounds with similar structures exhibited potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity (IC50 > 64 μg/mL) against drug-resistant strains of Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies revealed that modifications to the pyrrole ring and carboxamide significantly influenced biological efficacy.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrrole derivatives indicate that substituents on the pyrrole ring can dramatically affect biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
N-(4-Fluorophenyl)acetamideLacks fluorine substituentLower receptor affinity
4-(3-Methylbutanoyl)-1H-pyrrole-2-carboxamideSimilar core structureVariable activity based on modifications
Pyrrole-2-carboxylic acid derivativesVarying substituents on pyrroleDiverse biological activities

The unique combination of substituents in this compound suggests enhanced activity compared to these structurally similar compounds.

Case Studies

In one notable case study, researchers synthesized a series of pyrrole derivatives based on the crystal structure of MmpL3 (a target for anti-TB drugs). The study demonstrated that compounds with a fluorophenyl moiety exhibited significant anti-TB activities while maintaining low toxicity levels. This highlights the potential of this compound as an effective therapeutic agent against resistant strains of tuberculosis .

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